(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with pyrazole and pyrazine structures are often used in medicinal chemistry due to their wide range of biological activities . They can target various enzymes, receptors, and other proteins, depending on their specific structure and functional groups .
Mode of Action
The interaction of these compounds with their targets can lead to changes in the function of the target protein, which can result in therapeutic effects . For example, some pyrazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of specific molecules within the cell .
Biochemical Pathways
The exact biochemical pathways affected by “(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol” would depend on its specific targets. Pyrazole and pyrazine derivatives can affect a wide range of pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Factors such as the compound’s size, polarity, and functional groups can influence how well it is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in inflammation, it could result in reduced inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more effective at specific pH levels, or their efficacy may be influenced by the presence of other drugs .
Properties
IUPAC Name |
(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-6,15H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMRYULOROIVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.